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For Immediate Release

Shanghai, China — November 6, 2025 — Golidocitinib (AZD4205), a potent and orally
bioavailable ATP-competitive inhibitor, has demonstrated a highly selective inhibition profile for
Janus Kinase 1 (JAK1), a critical mediator in the JAK/STAT signaling pathway. This in-depth
guide provides a technical overview of golidocitinib's selectivity, its mechanism of action, and
the experimental methodologies used to characterize its profile, intended for researchers,
scientists, and professionals in drug development.

Golidocitinib's design as a selective JAK1 inhibitor is a key attribute, offering the potential to
maximize therapeutic efficacy while minimizing off-target effects associated with broader JAK
inhibition.[1] Clinical and preclinical data have highlighted its significant anti-tumor activity,
particularly in hematological malignancies such as relapsed or refractory peripheral T-cell
lymphoma (r/r PTCL), where aberrant JAK/STAT signaling is a known driver of pathogenesis.

Quantitative Selectivity Profile

Golidocitinib's selectivity for JAK1 over other members of the JAK family (JAK2, JAK3, and
TYK2) is a cornerstone of its therapeutic design. The following table summarizes the half-
maximal inhibitory concentrations (IC50) of golidocitinib against these kinases.
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Fold Selectivity vs.

Kinase Target IC50 (nM Assay Type
g (nM) Sl y Typ
Biochemical Assay
JAK1 73 )
(High ATP)
Biochemical Assay
JAK2 13,233 ~181-fold _
(High ATP)
Biochemical Assay
JAK3 >30,000 >410-fold )
(High ATP)
Biochemical Assay
TYK2 2,800 ~38-fold

(High ATP)

Cell-based Assay

p-STAT3 (Cell-based) 128 - 161
(NCI-H1975 cells)

Data sourced from scientific publications.[2][3][4]

The data clearly illustrates golidocitinib's potent inhibition of JAK1 with significantly less
activity against JAK2, JAK3, and TYK2. This selectivity is crucial, as the inhibition of other JAK
isoforms is associated with various side effects. For instance, JAK2 inhibition can lead to
hematological toxicities such as anemia and thrombocytopenia.[3] The high selectivity of
golidocitinib for JAK1, reportedly greater than 200 to 400-fold over other JAK family members
in some assays, is a critical feature of its design.[5]

Mechanism of Action: Targeting the JAKISTAT
Signaling Pathway

Golidocitinib exerts its therapeutic effect by competitively binding to the ATP-binding site of
the JAK1 enzyme.[5] This prevents the phosphorylation and subsequent activation of Signal
Transducer and Activator of Transcription (STAT) proteins, primarily STAT3.[3][5] The
JAK/STAT pathway is a critical intracellular signaling cascade that transduces signals from
various cytokines and growth factors, playing a key role in cell proliferation, differentiation,
survival, and immune responses.[6] In many cancers, including PTCL, this pathway is
constitutively activated, leading to uncontrolled tumor growth.[7] By selectively inhibiting JAK1,
golidocitinib effectively disrupts this pathological signaling.[2]
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Below is a diagram illustrating the canonical JAK/STAT signaling pathway and the point of
inhibition by golidocitinib.
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JAK/STAT Signaling Pathway and Golidocitinib's Point of Inhibition.

Experimental Protocols

The determination of golidocitinib's kinase selectivity profile involves rigorous biochemical and
cell-based assays. While specific, proprietary protocols are not publicly available, the following
represents a generalized methodology based on standard industry practices for ATP-
competitive kinase inhibitors.

In Vitro Biochemical Kinase Inhibition Assay

This assay directly measures the ability of golidocitinib to inhibit the enzymatic activity of
purified JAK kinases.

Objective: To determine the IC50 values of golidocitinib against JAK1, JAK2, JAKS, and
TYK2.

Materials:

Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.

e Peptide substrate (e.g., a poly-Glu-Tyr peptide).

o Adenosine triphosphate (ATP), often at a concentration approximating the Michaelis-Menten
constant (Km) or at a higher, more physiologically relevant concentration (e.g., 1 mM).

o Golidocitinib at various concentrations.
o Assay buffer (e.g., Tris-HCI, MgClI2, DTT).

o Detection reagents (e.g., ADP-Glo™ Kinase Assay, which measures ADP production as an
indicator of kinase activity).

e Microplates.

Generalized Procedure:
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A solution of the respective JAK enzyme is pre-incubated with varying concentrations of
golidocitinib in the assay buffer in a microplate.

The kinase reaction is initiated by the addition of a mixture of the peptide substrate and ATP.

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g.,
30°C).

The reaction is stopped, and the amount of product (e.g., phosphorylated substrate or ADP)
is quantified using a suitable detection method.

The percentage of inhibition at each golidocitinib concentration is calculated relative to a
control reaction without the inhibitor.

IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-
response curve.
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Generalized Workflow for a Biochemical Kinase Inhibition Assay.

Conclusion
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Golidocitinib's highly selective JAK1 inhibition profile, supported by robust preclinical and
clinical data, positions it as a promising therapeutic agent. Its mechanism of action, centered
on the precise targeting of the JAK1/STAT3 signaling axis, offers a clear rationale for its
efficacy in malignancies driven by this pathway. The detailed characterization of its selectivity
through rigorous biochemical and cellular assays provides a strong foundation for its continued
development and clinical application. Further research into its broader kinome selectivity and
long-term clinical outcomes will continue to refine our understanding of this first-in-class JAK1-
only inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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